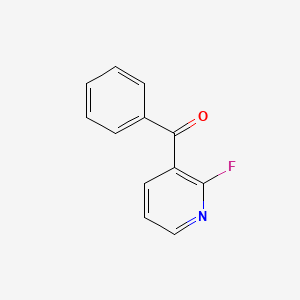
3-Benzoyl-2-fluoropyridine
描述
3-Benzoyl-2-fluoropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature . Another method involves the fluorination of pyridine derivatives using complex aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and catalysts. The choice of method depends on factors such as yield, cost, and environmental impact. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Benzoyl-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of the fluorine atom can reduce its reactivity.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Bu₄NF in DMF.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
科学研究应用
3-Benzoyl-2-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and cancer.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals.
Radiopharmaceuticals: Fluorinated pyridines, including this compound, are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
作用机制
The mechanism of action of 3-Benzoyl-2-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy . The compound may also induce the generation of reactive oxygen species (ROS) and modulate signaling pathways involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
3-Benzoyl-2-fluoropyridine is unique due to the presence of both a fluorine atom and a benzoyl group on the pyridine ring. This combination imparts distinct physical, chemical, and biological properties to the compound, making it valuable for various applications. Compared to other fluorinated pyridines, this compound may exhibit enhanced stability, reduced basicity, and unique reactivity patterns .
属性
CAS 编号 |
79574-71-3 |
|---|---|
分子式 |
C12H8FNO |
分子量 |
201.20 g/mol |
IUPAC 名称 |
(2-fluoropyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8FNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H |
InChI 键 |
DJXDIPQSHGPDAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
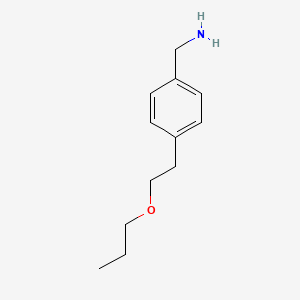
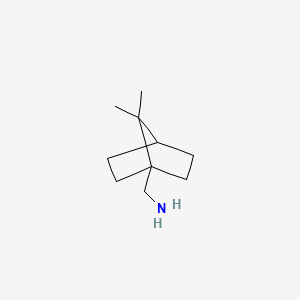
![4-Methoxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide](/img/structure/B8388334.png)
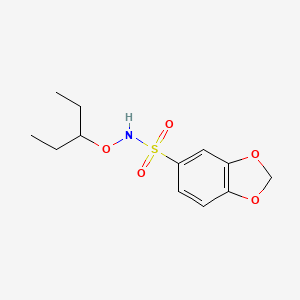
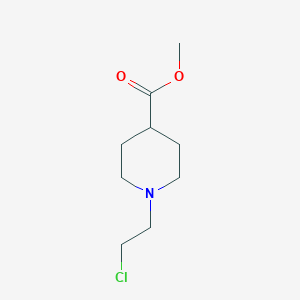
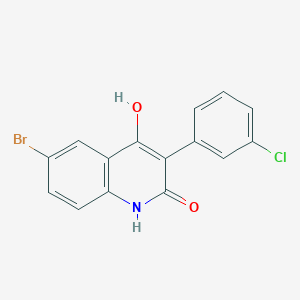
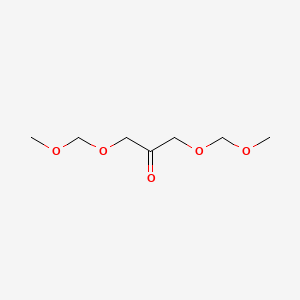
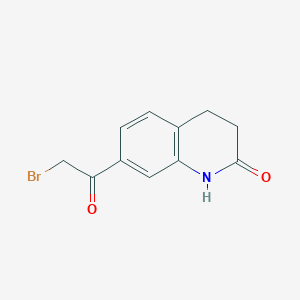
![1-{[5-(4-Methylphenyl)isoxazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B8388363.png)
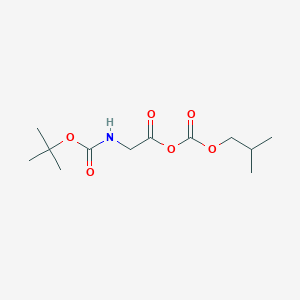
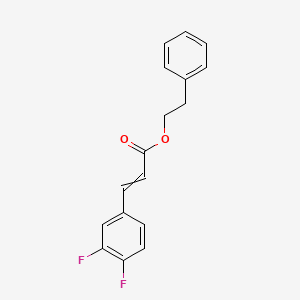
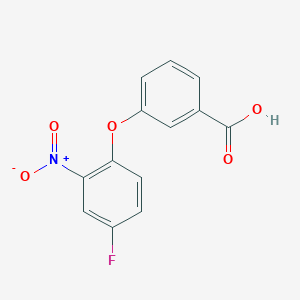
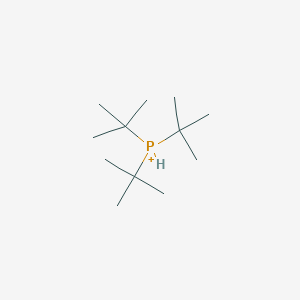
![Ethyl 4-[(2-hydroxyethyl)(methyl)amino]-4-oxobutanoate](/img/structure/B8388394.png)
